molecular formula C7H6BrNO2 B1364806 Methyl 2-bromoisonicotinate CAS No. 26156-48-9

Methyl 2-bromoisonicotinate

Cat. No. B1364806
CAS RN: 26156-48-9
M. Wt: 216.03 g/mol
InChI Key: MULLTHQTADMZDM-UHFFFAOYSA-N
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Description

Methyl 2-bromoisonicotinate, also known as Methyl 2-Bromopyridine-4-carboxylate or 2-Bromoisonicotinic Acid Methyl Ester, is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .


Synthesis Analysis

The synthesis of Methyl 2-bromoisonicotinate can be achieved through a reaction involving 2-bromoisonicotinic acid and methanol . In one method, a solution of 2-bromoisonicotinic acid in methanol is treated with sulfuric acid and stirred at 80°C for 1 hour . The reaction mixture is then cooled to room temperature and stirred for a further 96 hours before being heated to 80°C and stirred for 24 hours .


Molecular Structure Analysis

The molecular structure of Methyl 2-bromoisonicotinate consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Methyl 2-bromoisonicotinate is a solid at 20°C . It has a melting point of 34.0 to 38.0°C . It is soluble in methanol . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 268.0±20.0°C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

1. Alternatives to Methyl Bromide

Methyl bromide, including compounds like Methyl 2-bromoisonicotinate, is primarily used as a fumigant in agriculture. Research has been directed towards finding alternatives due to its role in depleting stratospheric ozone. Alternatives being considered include physical control methods like heat and cold, and other chemical fumigants such as phosphine and sulfuryl fluoride (Fields & White, 2002).

2. Environmental Impact and Regulation

There is growing concern over the environmental impact of Methyl bromide, including its variants. Its role in ozone depletion led to regulations mandating a phase-out of its use, with complete bans in certain regions. This has spurred research into its atmospheric effects and the development of environmentally friendly alternatives (Schneider et al., 2003).

3. Applications in Pest and Pathogen Control

Methyl bromide and its derivatives have been extensively used for controlling pests and pathogens in various high-value crops, including vegetables, fruits, and nursery plants. Its effectiveness in nematode control and the impact of its phase-out on agricultural practices have been a significant area of study, prompting the development of integrated pest management strategies (Zasada et al., 2010).

4. Impact on Crop Production Systems

The use of Methyl bromide, including Methyl 2-bromoisonicotinate, in crop production systems has been under scrutiny. Research focuses on understanding its role in soilborne disease control and its impact on various cropping systems. This includes examining the challenges in replacing Methyl bromide in these systems and the potential losses in crop productivity without effective alternatives (Noling & Becker, 1994).

5. Health and Safety Considerations

Investigations into the neurobehavioral effects of Methyl bromide exposure highlight the health and safety concerns associated with its use. These studies contribute to a better understanding of the occupational hazards and inform safety regulations and exposure limits (Anger et al., 1981).

Safety And Hazards

Methyl 2-bromoisonicotinate is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

methyl 2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLTHQTADMZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397265
Record name methyl 2-bromoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromoisonicotinate

CAS RN

26156-48-9
Record name methyl 2-bromoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-isonicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-bromoisonicotinic acid (73 g, 0.361 mol) in dichloromethane (500 mL) and methanol (35 g, 1.08 mol) was added 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (67 g, 0.434 mol) by portions. The mixture was stirred at ambient temperature overnight. Then 120 g silica gel was added and the solvent evaporated. The residue was purified by flash chromatography, eluting with 5% ethyl acetate in petroleum ether to afford 58 g (75%) of methyl 2-bromoisonicotinate as a white solid.
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step One
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73 g
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35 g
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reactant
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67 g
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Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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